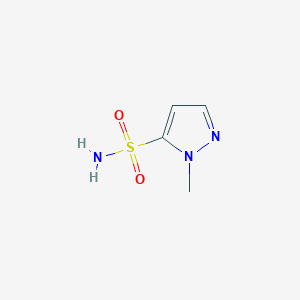

1-methyl-1H-pyrazole-5-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJCDJIOGZUTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazole 5 Sulfonamide and Its Derivatives

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is a fundamental step in the synthesis of these target molecules. Various strategies have been developed to achieve this, each with its own advantages and limitations.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between hydrazine derivatives and 1,3-difunctional compounds. nih.govmdpi.comresearchgate.net This approach is widely utilized due to the ready availability of starting materials. The most common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.combeilstein-journals.org For instance, the reaction of acetylacetone (B45752) with a hydrazine derivative is a classic example of the Knorr pyrazole synthesis. mdpi.com The regioselectivity of this reaction can be an issue, often leading to a mixture of isomers, especially when using substituted hydrazines like methylhydrazine. nih.gov

To address the limitations of regioselectivity, α,β-unsaturated ketones and aldehydes can be employed as the 1,3-dielectrophile. nih.govbeilstein-journals.org The reaction of these substrates with hydrazines typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. mdpi.combeilstein-journals.org The use of α,β-unsaturated carbonyls with a leaving group in the β-position can directly lead to the formation of pyrazoles by elimination after the initial cyclization. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| 1,3-Dicarbonyl compounds and hydrazines | Varies (often acid or base catalyzed) | Substituted pyrazoles | Good to excellent | beilstein-journals.orgnih.gov |

| α,β-Unsaturated ketones and hydrazines | Often involves an oxidation step | Pyrazoles | Varies | nih.govbeilstein-journals.org |

| Cross-conjugated enynones and arylhydrazines | No special conditions required | Pyrazole derivatives | Good | nih.gov |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

The 1,3-dipolar cycloaddition is another powerful and versatile method for constructing the pyrazole ring. nih.govresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkyne equivalent. nih.gov This method offers a high degree of regiocontrol in the synthesis of polysubstituted pyrazoles. nih.gov

Diazo compounds, generated in situ from sources like N-tosylhydrazones, can also serve as the 1,3-dipole, reacting with alkynes to form pyrazoles. organic-chemistry.org The use of alkyne surrogates, such as bromoalkenes, can circumvent issues related to the preparation and regioselectivity of cycloadditions with certain alkynes. nih.gov Intramolecular 1,3-dipolar cycloadditions of alkyne-tethered N-tosylhydrazones provide an efficient, transition-metal-free route to fused polycyclic pyrazoles. acs.org

| Dipole | Dipolarophile | Conditions | Product | Reference |

| Nitrile imines | Alkynes/Alkyne surrogates | Base-mediated | Tetrasubstituted pyrazoles | nih.gov |

| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals | Regioselective | 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Alkyne-tethered N-tosylhydrazones | Intramolecular | Transition-metal-free | Fused polycyclic pyrazoles | acs.org |

Multicomponent Reactions (MCRs) in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrazoles from simple starting materials in a one-pot fashion. beilstein-journals.orgmdpi.com These reactions offer significant advantages over traditional multi-step syntheses by reducing reaction time, cost, and waste. beilstein-journals.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org Variations of this approach can include other components like malononitrile (B47326) to create highly substituted pyrazole systems. nih.gov For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield pyrano[2,3-c]pyrazole derivatives. nih.gov The use of catalysts, such as ytterbium triflate, can enhance the efficiency and scope of these reactions. beilstein-journals.org

| Components | Catalyst/Conditions | Product | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Various catalysts or catalyst-free | Pyrano[2,3-c]pyrazoles | nih.gov |

| Alkynes, nitriles, titanium imido complexes | Oxidative coupling | Substituted pyrazoles | nih.gov |

Introduction and Functionalization of the Sulfonamide Moiety

Once the pyrazole ring is constructed, the next critical step is the introduction and functionalization of the sulfonamide group. This can be achieved through several synthetic pathways.

Sulfonylation of Pyrazole Precursors and Aminopyrazole Derivatives

A direct and common method for introducing the sulfonamide group is the sulfonylation of a pre-formed pyrazole ring. This typically involves the reaction of a pyrazole with a sulfonating agent like chlorosulfonic acid to form a pyrazolesulfonyl chloride intermediate. nih.govacs.org This intermediate can then be reacted with an appropriate amine to yield the desired sulfonamide. acs.org The conditions for sulfonylation, such as the choice of solvent and temperature, can be optimized to improve yields. nih.gov

Alternatively, an aminopyrazole derivative can be used as a starting material. The amino group can react with a sulfonyl chloride to form the sulfonamide linkage. nih.gov This approach is particularly useful for synthesizing N-substituted pyrazole sulfonamides. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides have been synthesized by reacting 4-aminoantipyrine (B1666024) (ampyrone) with various benzenesulfonyl chlorides. nih.govnih.gov

| Pyrazole Precursor | Reagents | Product | Reference |

| 3,5-dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, 2. Thionyl chloride, 3. Amine | 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | nih.gov |

| 4-Aminoantipyrine (Ampyrone) | Benzenesulfonyl chlorides | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides | nih.govnih.gov |

| Pyrazolones | Sodium sulfinates | Sulfonated pyrazoles | researchgate.net |

S-N Bond Forming Reactions: Oxidation and Amidation Pathways

The formation of the sulfur-nitrogen (S-N) bond is the key step in sulfonamide synthesis. Beyond the classical sulfonylation of amines, other strategies involving oxidation and amidation are being explored.

One approach involves the oxidation of sulfenamides (R-S-NR'₂) to the corresponding sulfonamides (R-SO₂-NR'₂). While less common for the direct synthesis of pyrazole sulfonamides, the principle of oxidizing a lower oxidation state sulfur species is a valid synthetic strategy.

More direct S-N bond forming reactions are continually being developed. For instance, methods for the direct synthesis of sulfonamides from sulfonic acids or their salts under microwave irradiation have been reported. organic-chemistry.org Another innovative approach involves the insertion of sulfur dioxide (SO₂) into a carbon-nitrogen (C-N) bond of a primary amine to generate a primary sulfonamide. nih.gov Electrochemical methods are also emerging as a green and sustainable tool for S-N bond formation from various sulfur and nitrogen sources. rsc.org

| Sulfur Source | Nitrogen Source | Conditions | Product | Reference |

| Sulfonic acids/salts | Amines | Microwave irradiation | Sulfonamides | organic-chemistry.org |

| Thiols | Amines | Oxidative chlorination followed by amination | Sulfonamides | organic-chemistry.org |

| Primary amines | Anomeric amide, SO₂ | Radical chain mechanism | Primary sulfonamides | nih.gov |

C-N Cross-Coupling and N-H Functionalization Strategies for Sulfonamide Synthesis

The formation of the sulfonamide bond in pyrazole-containing molecules is a critical step in the synthesis of numerous biologically active compounds. Modern synthetic methods have increasingly relied on palladium-catalyzed C-N cross-coupling reactions and N-H functionalization to achieve this transformation with high efficiency and selectivity. nih.govmit.edu

Palladium-Catalyzed C-N Cross-Coupling:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of C-N bonds. youtube.com This reaction is particularly valuable for coupling amines with aryl halides. youtube.com In the context of pyrazole sulfonamide synthesis, this methodology can be applied to couple a pyrazole-sulfonyl chloride with an amine or a pyrazole amine with a sulfonyl chloride. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, base-mediated deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. youtube.comyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For instance, the use of sterically demanding biarylphosphine ligands, such as AdBrettPhos, has been shown to be effective in the amidation of five-membered heterocyclic bromides, including pyrazoles. mit.edu These bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

A notable application of this strategy is in the large-scale synthesis of biologically active compounds. For example, the final step in the synthesis of the antiviral drug Exviera involves a palladium-catalyzed coupling between an intermediate and methanesulfonamide. nih.gov

N-H Functionalization of Sulfonamides:

Direct N-H functionalization of sulfonamides with pyrazole moieties represents another efficient route to these target compounds. This approach avoids the pre-functionalization of the coupling partners, which is often required in traditional cross-coupling reactions.

One strategy involves the reaction of a pyrazole derivative with a sulfonamide in the presence of a suitable catalyst and base. For example, a series of hispolon-derived pyrazole sulfonamides were synthesized by reacting hispolons with 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx Similarly, acyl pyrazole sulfonamides have been prepared by coupling sulfanilamide (B372717) with an active methylene (B1212753) compound, followed by cyclization with substituted phenyl hydrazides. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| Pyrazole-sulfonyl chloride | Amine | Pd catalyst, ligand, base | Pyrazole sulfonamide | nih.gov |

| Pyrazole amine | Sulfonyl chloride | Pd catalyst, ligand, base | Pyrazole sulfonamide | mit.edu |

| Hispolon | 4-Sulfonamide phenylhydrazine HCl | Ethanol/pyridine (B92270) | Hispolon pyrazole sulfonamide | scielo.org.mx |

| Sulfanilamide, Acetylacetone | Substituted phenyl hydrazide | HCl | Acyl pyrazole sulfonamide | nih.gov |

Regioselective Synthesis of 1-Methyl-1H-pyrazole-5-sulfonamide and Isomeric Forms

The regioselective synthesis of substituted pyrazoles is a significant challenge due to the potential for the formation of multiple isomers. The ability to control the position of substituents on the pyrazole ring is crucial for fine-tuning the biological activity of the resulting compounds.

Condensation Reactions:

A common and effective method for the regioselective synthesis of pyrazoles is the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govorganic-chemistry.org The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), at room temperature, has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org The addition of an acid catalyst can further enhance the yield by promoting the dehydration step. organic-chemistry.org

Directed Iodination and Cross-Coupling:

Another powerful strategy for achieving regioselectivity involves the directed functionalization of the pyrazole ring. For example, in the synthesis of 1-aryl-3-CF3-1H-pyrazoles, treatment with n-BuLi followed by quenching with iodine leads to the exclusive formation of the 5-iodo derivative. nih.gov In contrast, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with elemental iodine results in the highly regioselective formation of the 4-iodopyrazole (B32481) isomer. nih.gov These iodinated pyrazoles can then serve as versatile building blocks for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. nih.gov

Synthesis of Isomeric Forms:

The synthesis of specific isomeric forms of methyl-pyrazole-sulfonamide requires careful selection of starting materials and reaction conditions. For instance, a patent describes the synthesis of 1,3-dimethylpyrazole-5-sulfonamide and 4-chloro-1,3-dimethylpyrazole-5-sulfonamide through a multi-step process starting from the appropriate pyrazole precursors. google.com The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has also been achieved through the condensation of a dienamine with various amines containing sulfonamide fragments. nih.gov

| Starting Materials | Reagents/Conditions | Product | Regioselectivity | Reference |

| 1,3-Diketone, Arylhydrazine | DMAc, room temperature | 1-Aryl-3,4,5-substituted pyrazole | High | organic-chemistry.org |

| 1-Aryl-3-CF3-pyrazole | n-BuLi, then I2 | 5-Iodo-1-aryl-3-CF3-pyrazole | Exclusive | nih.gov |

| 1-Aryl-3-CF3-pyrazole | CAN, I2 | 4-Iodo-1-aryl-3-CF3-pyrazole | High | nih.gov |

| Dienamine, Sulfonamide-containing amine | Methanol, reflux | Pyrazolo[4,3-c]pyridine sulfonamide | Specific isomer | nih.gov |

Green Chemistry Principles and Sustainable Approaches in Pyrazole Sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. benthamdirect.comresearchgate.net These approaches focus on the use of environmentally benign solvents, renewable resources, and energy-efficient techniques. benthamdirect.com

Solvent-Free and Aqueous Synthesis:

One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. benthamdirect.com Solvent-free reaction conditions have been successfully applied to the synthesis of pyrazole derivatives, often in the presence of a catalyst like tetrabutylammonium (B224687) bromide. tandfonline.com

Water, being a non-toxic and readily available solvent, is an excellent medium for green synthesis. nih.govresearchgate.net The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in water using a ceric ammonium nitrate (CAN) catalyst under ultrasound irradiation. nih.gov Multicomponent reactions in water are particularly advantageous as they are efficient and environmentally friendly. researchgate.net

Energy-Efficient Techniques:

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields in the synthesis of pyrazole derivatives. benthamdirect.comnih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles has been facilitated by microwave irradiation in an eco-friendly water-ethanol solvent mixture. nih.gov Similarly, ultrasound irradiation has been employed for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov

Use of Green Catalysts:

The development of green catalysts is another important aspect of sustainable pyrazole synthesis. Ammonium chloride has been used as a green catalyst for the synthesis of 3,5-dimethyl pyrazole via the Knorr pyrazole synthesis in ethanol, a renewable solvent. jetir.org Heterogeneous catalysts, which can be easily recovered and reused, are also gaining prominence. researchgate.net For instance, a magnetic nano-[CoFe2O4] catalyst has been used for the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. researchgate.net

| Green Principle | Technique/Reagent | Example Application | Reference |

| Solvent-Free Conditions | Tetrabutylammonium bromide catalyst | Synthesis of pyrazole derivatives | tandfonline.com |

| Aqueous Medium | Water as solvent, CAN catalyst | Synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Microwave Irradiation | Water-ethanol solvent | Synthesis of pyrano[2,3-c]pyrazoles | nih.gov |

| Ultrasound Irradiation | Aqueous medium, CAN catalyst | Synthesis of dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Green Catalyst | Ammonium chloride | Knorr pyrazole synthesis | jetir.org |

| Heterogeneous Catalyst | Magnetic nano-[CoFe2O4] | Synthesis of pyrano[2,3-c]pyrazoles | researchgate.net |

Comprehensive Structural Characterization and Spectroscopic Analysis of Pyrazole Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, reveals key structural features. For instance, a singlet observed at 3.40 ppm corresponds to the methyl group attached to the pyrazole (B372694) ring. mdpi.com The proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region. mdpi.com In a similar pyrazole derivative, the methyl protons on the pyrazole ring were observed as a singlet at 2.34 ppm. ripublication.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, identifying the carbon framework of the molecule. In a substituted pyrazole sulfonamide, the methyl carbon attached to the pyrazole nitrogen (MeN) was observed at 35.6 ppm. mdpi.com The carbons of the pyrazole ring itself resonate at distinct chemical shifts, for example, C-4 at 103.7 ppm, C-5 at 130.9 ppm, and C-3 at 160.9 ppm in a related structure. mdpi.com

| ¹H NMR Data for Pyrazole Derivatives | |

| Proton | Chemical Shift (ppm) |

| Pyrazole-CH₃ | 3.40 (singlet) mdpi.com |

| Pyrazole-H4 | 5.74 (singlet) mdpi.com |

| ¹³C NMR Data for Pyrazole Derivatives | |

| Carbon | Chemical Shift (ppm) |

| Pyrazole-CH₃ | 35.6 mdpi.com |

| Pyrazole-C4 | 103.7 mdpi.com |

| Pyrazole-C5 | 130.9 mdpi.com |

| Pyrazole-C3 | 160.9 mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations.

For pyrazole sulfonamides, the IR spectrum displays characteristic absorption bands. The sulfonamide group (SO₂NH₂) exhibits two distinct stretching vibrations for the S=O bonds, typically appearing in the regions of 1334-1316 cm⁻¹ (asymmetric) and 1159-1113 cm⁻¹ (symmetric). ripublication.comnih.gov The N-H stretching vibration of the sulfonamide group is observed as a band in the range of 3294-3207 cm⁻¹. ripublication.comnih.gov The C-N stretching vibration of the pyrazole ring is also identifiable. researchgate.net

| Characteristic IR Absorption Bands for Pyrazole Sulfonamides | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3294-3207 ripublication.comnih.gov |

| C=O Stretch (if present) | 1728, 1687 ripublication.com |

| C=N Stretch (Pyrazole Ring) | ~1606 ripublication.com |

| Asymmetric SO₂ Stretch | 1334-1316 ripublication.comnih.gov |

| Symmetric SO₂ Stretch | 1159-1113 ripublication.comnih.gov |

Mass Spectrometry Techniques (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. mdpi.com

In the mass spectrum of pyrazole derivatives, the molecular ion peak ([M]⁺) is observed, confirming the molecular weight of the compound. researchgate.net The fragmentation pattern of the molecule under mass spectrometric conditions provides valuable structural information. For instance, sulfonamides often exhibit a characteristic loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov The fragmentation of the pyrazole ring itself can lead to the expulsion of HCN or a nitrogen molecule (N₂). researchgate.net

Predicted mass spectrometry data for 1-methyl-1H-pyrazole-5-sulfonamide (C₄H₇N₃O₂S) indicates a monoisotopic mass of 161.0259 Da. uni.lu Predicted collision cross-section values can further aid in its identification. uni.lu

| Predicted Mass Spectrometry Data for this compound | |

| Adduct | m/z |

| [M+H]⁺ | 162.03318 uni.lu |

| [M+Na]⁺ | 184.01512 uni.lu |

| [M-H]⁻ | 160.01862 uni.lu |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable insights into molecular structure, X-ray crystallography offers the most definitive and detailed three-dimensional structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in space can be determined.

| Crystallographic Data for a Related Pyrazole Sulfonamide | |

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a (Å) | 28.2545 (8) researchgate.net |

| b (Å) | 11.9135 (4) researchgate.net |

| c (Å) | 9.3739 (3) researchgate.net |

| β (°) | 91.016 (3) researchgate.net |

| V (ų) | 3154.85 (17) researchgate.net |

| Z | 8 researchgate.net |

Investigation of Reaction Mechanisms and Chemical Reactivity of 1 Methyl 1h Pyrazole 5 Sulfonamide

Oxidation Reactions and Formation of Sulfone Derivatives

The term "oxidation" in the context of 1-methyl-1H-pyrazole-5-sulfonamide typically refers to the synthesis of related pyrazole (B372694) sulfone derivatives rather than the direct oxidation of the sulfonamide group. In a sulfonamide (R-SO₂NH₂), the sulfur atom is already in its highest oxidation state (+6), making further oxidation at the sulfur center highly unlikely. However, the synthesis of pyrazole sulfones (compounds where a pyrazole ring is attached to a sulfonyl group, R-SO₂-R') is a significant area of research, often achieved through cyclization reactions or by starting with sulfonyl-containing precursors.

One prominent method involves the reaction of sulfonyl hydrazines with 1,3-dicarbonyl compounds or their equivalents, such as enaminones. For instance, a p-toluenesulfonic acid (p-TSA)-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones has been developed to produce 3-substituted N-sulfonyl pyrazoles. sci-hub.se This method is notable because it retains the sulfonyl group during the formation of the pyrazole ring. sci-hub.se

Another approach is the tandem C(sp²)-H sulfonylation and pyrazole annulation process. This has been achieved by reacting N,N-dimethyl enaminones with sulfonyl hydrazines under catalysis by molecular iodine, which avoids the need for transition metals. mdpi.com Vinyl sulfones have also been utilized as starting materials, reacting with cinnamyl azides in a cascade reaction to form dihydro-pyrrolo-pyrazoles, where the sulfone group is part of the initial building block. nih.gov

The table below summarizes selected methods for the synthesis of pyrazole sulfone derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Reference |

| Sulfonyl hydrazine (B178648) | N,N-dimethyl enaminone | p-TSA | 3-Substituted N-sulfonyl pyrazole | sci-hub.se |

| Sulfonyl hydrazine | N,N-dimethyl enaminone | I₂ / TBHP | 4-Sulfonyl pyrazole | mdpi.com |

| Cinnamyl azide | Vinyl sulfone | Triethylamine | Dihydro-pyrrolo-pyrazole | nih.gov |

| N'-benzylidene tolylsulfonohydrazide | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Trifluoromethylated pyrazole | mdpi.com |

These synthetic strategies highlight that the formation of pyrazole sulfones is primarily achieved through constructive cyclization pathways rather than direct oxidation of a pre-formed pyrazole sulfonamide.

Reduction Reactions and Generation of Amine Derivatives

The reduction of a sulfonamide to its corresponding amine is a chemically challenging transformation due to the high stability of the sulfur-nitrogen bond. The direct reduction of this compound to 1-methyl-1H-pyrazol-5-amine requires potent reducing agents and harsh reaction conditions.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce sulfonamides. youtube.com More powerful reagents, such as lithium aluminum hydride (LiAlH₄), are typically required. LiAlH₄ is known to reduce amides and other carboxylic acid derivatives to amines. youtube.commasterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion to the sulfonyl group, which is a difficult step.

Recent advancements have explored alternative methods for the reductive cleavage of sulfonamides. One such method employs a neutral organic super-electron-donor (SED) reagent. strath.ac.uk This approach has been successful in cleaving arenesulfonamides, particularly those with nitrogen leaving groups that are stabilized, such as in indole (B1671886) or aniline (B41778) derivatives. strath.ac.uk However, the reduction of unactivated sulfonamides, like those derived from simple amines, remains difficult, often resulting in no reaction. strath.ac.uk The reduction potential for typical sulfonamides is very negative (around -2.3 V vs SCE), underscoring the thermodynamic challenge. strath.ac.uk

Other novel methods for synthesizing sulfonamides, which can be seen as the reverse of this reduction, involve the reductive coupling of aryl sulfinates and nitroarenes using reagents like sodium bisulfite. acs.org This further illustrates the complex redox chemistry surrounding the sulfonamide functional group.

The table below outlines the general challenges and reagents for sulfonamide reduction.

| Reagent | Substrate Scope | Conditions | Outcome | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | General, but harsh | Typically reflux in THF | Reduction to amine | masterorganicchemistry.com |

| Super-electron-donor (SED) | Activated sulfonamides (e.g., indole, aniline) | Neutral, organic reagent | Reductive cleavage to amine | strath.ac.uk |

| Sodium Borohydride (NaBH₄) | Not effective | Standard conditions | No reaction | youtube.com |

Given these challenges, the generation of amine derivatives from this compound would likely require forcing conditions with a strong reducing agent like LiAlH₄, potentially in the presence of a catalyst.

Substitution Reactions Involving the Sulfonamide and Pyrazole Ring

Substitution reactions can occur on both the pyrazole ring and the sulfonamide nitrogen of this compound. The pyrazole ring can undergo electrophilic substitution, while the sulfonamide group allows for substitution on the nitrogen atom.

Substitution on the Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. For pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. This has been demonstrated in the synthesis of pyrazole-4-sulfonamides, where the key step is the chlorosulfonation of a pre-existing pyrazole ring at the C4 position. acs.org

Furthermore, N-alkylation of the pyrazole ring is a common reaction. This can be influenced by the substituents already present on the ring and the alkylating agent used. masterorganicchemistry.com For pyrazoles that are unsubstituted on a nitrogen atom, alkylation can lead to a mixture of N1 and N2 isomers, with the product ratio depending on steric and electronic factors. masterorganicchemistry.com

Substitution on the Sulfonamide Nitrogen: The sulfonamide group (-SO₂NH₂) has an acidic proton and can be readily N-alkylated or N-arylated under basic conditions. This is a common strategy for synthesizing a wide array of substituted sulfonamide derivatives. The reaction typically proceeds by deprotonating the sulfonamide nitrogen with a base, followed by nucleophilic attack on an alkyl or aryl halide.

Several studies have demonstrated the N-arylation and N-alkylation of sulfonamides. mdpi.comnih.gov For example, a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with two equivalents of 4-methylbenzenesulfonyl chloride resulted in a di-tosylated product, where the second tosyl group has substituted the nitrogen of the initially formed sulfonamide. rsc.org Copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide a method for the N-arylation of aminobenzene sulfonamides, where the reaction can be directed to either the amino or the sulfonamide nitrogen by adjusting the reaction conditions. rsc.org

The table below summarizes key substitution reactions.

| Reaction Type | Reagent(s) | Position of Substitution | Product | Reference |

| N-Alkylation (Sulfonamide) | Alkyl halide, Base | Sulfonamide Nitrogen | N-Alkyl Sulfonamide | mdpi.com |

| N-Arylation (Sulfonamide) | o-Silylaryl triflate, CsF | Sulfonamide Nitrogen | N-Aryl Sulfonamide | nih.gov |

| N-Sulfonylation (Amine) | 4-Methylbenzenesulfonyl chloride, Triethylamine | Amine Nitrogen (forms di-substituted sulfonamide) | N,N-Di(benzenesulfonyl)pyrazole | rsc.org |

| N-Alkylation (Pyrazole) | Trichloroacetimidates, Acid catalyst | Pyrazole Nitrogen | N-Alkyl Pyrazole | acs.org |

Mechanisms of Cycloaddition and Cyclization in Pyrazole Sulfonamide Synthesis

The synthesis of the pyrazole ring itself is a cornerstone of the chemistry of this compound. The most common and enduring method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthon with equivalent functionality. mdpi.comnih.gov

The classical Knorr pyrazole synthesis and its variations involve the reaction of a hydrazine (like methylhydrazine for the "1-methyl" part of the target compound) with a β-dicarbonyl compound. The mechanism proceeds through initial nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring. acs.org The regioselectivity of this reaction, which determines whether a 1,3- or 1,5-substituted pyrazole is formed, is influenced by the nature of the substituents and the reaction conditions.

Another powerful method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. nih.gov In this approach, a 1,3-dipole reacts with a dipolarophile. For pyrazole synthesis, nitrilimines, often generated in situ from hydrazonyl chlorides, can serve as the 1,3-dipole and react with alkenes or alkynes to form pyrazolines or pyrazoles, respectively. A dearomative (3+2) cycloaddition between aromatic substrates and azidium ions has also been explored to create fused triazolinium adducts, which can then be converted to arylamines. youtube.com

The synthesis of pyrazole sulfonamides often follows a multi-step sequence where the pyrazole ring is constructed first, followed by the introduction of the sulfonamide group. For example, a common route to pyrazole-4-sulfonamides involves:

Cyclocondensation to form the substituted pyrazole ring. acs.org

Chlorosulfonation of the pyrazole ring, typically at the C4 position.

Reaction of the resulting pyrazole sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine to form the final sulfonamide. acs.org

The table below outlines these fundamental synthetic mechanisms.

| Mechanism | Key Intermediates/Reactants | Description | Reference |

| Cyclocondensation | Hydrazine, 1,3-Dicarbonyl Compound | Formation of a hydrazone followed by intramolecular cyclization and dehydration. | mdpi.comnih.gov |

| [3+2] Cycloaddition | Nitrilimine, Alkene/Alkyne | A 1,3-dipolar species adds across a double or triple bond to form a five-membered ring. | nih.gov |

| Sequential Functionalization | Pyrazole, Chlorosulfonic Acid, Amine | Formation of the pyrazole ring first, followed by sulfonation and amidation. | acs.org |

| Tandem Cyclization | Enaminone, Sulfonyl Hydrazine | A one-pot reaction that forms the pyrazole ring while retaining the sulfonyl group. | sci-hub.seresearchgate.net |

These mechanisms provide versatile pathways to a wide range of pyrazole sulfonamide derivatives, allowing for structural diversity and the fine-tuning of chemical properties.

Structure Activity Relationship Sar Studies and Molecular Design of Pyrazole Sulfonamide Analogues

Impact of N-Methyl Substitution on Pyrazole (B372694) Ring for Biological Activity

In a study focusing on a series of pyrazole-4-sulfonamide derivatives designed as potential antiproliferative agents, the methylation of the pyrazole nitrogen was found to have a neutral effect. The research compared 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives with their 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide counterparts. The results indicated that replacing the hydrogen at the N1 position with a methyl group did not have any discernible impact on the antiproliferative activity of the compounds. nih.govacs.org

Conversely, in a different series of pyrazole-based inhibitors targeting the metalloproteases meprin α and meprin β, N-substitution proved to be detrimental to activity. The introduction of a methyl group at the N1 position of a 3,5-diphenylpyrazole (B73989) scaffold resulted in a 4- to 6-fold decrease in inhibitory activity against both meprin isoforms compared to the unsubstituted analogue. This suggests that for certain biological targets, an unsubstituted N-H group may be crucial for binding, potentially acting as a hydrogen bond donor.

These findings underscore that the effect of N-methylation is not universal and must be evaluated within the context of the specific scaffold and its intended biological target.

Analysis of Substituent Effects on the Pyrazole Nucleus on Biological Profile

Modifying the substituents on the carbon atoms of the pyrazole ring is a common strategy to fine-tune the biological activity of pyrazole sulfonamides. The electronic properties, size, and lipophilicity of these substituents can dramatically alter a compound's interaction with its target.

For instance, in a series of pyrazole-based benzenesulfonamides designed as human carbonic anhydrase (hCA) inhibitors, the nature of the substituent on a phenyl ring attached to position 5 of the pyrazole core was critical. rsc.org

The introduction of an electron-donating methyl group to this phenyl ring did not significantly reduce activity. rsc.org

Conversely, replacing it with an electron-withdrawing methoxy (B1213986) group enhanced the inhibitory activity against all three tested isoforms (hCA II, IX, and XII), with one such compound emerging as the most potent hCA XII inhibitor in the series. rsc.orgresearchgate.net

Further modification with halogens (bromine or chlorine) at the same position led to a reduction in activity against hCA IX and hCA XII. rsc.org

Another example comes from the development of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists. SAR studies revealed that a para-substituted phenyl ring at the 5-position of the pyrazole was a key requirement for potent antagonistic activity. acs.org

These results clearly demonstrate that the biological profile of pyrazole sulfonamides can be systematically modulated by altering the substituents on the pyrazole nucleus.

Table 1: Effect of Substituents on the Pyrazole Nucleus on Biological Activity

| Scaffold Series | Position of Substitution | Substituent Type | Effect on Biological Activity | Target | Reference |

|---|---|---|---|---|---|

| Pyrazole-based benzenesulfonamides | Phenyl ring at C5 | Electron-donating (-CH3) | Activity maintained | Carbonic Anhydrases | rsc.org |

| Pyrazole-based benzenesulfonamides | Phenyl ring at C5 | Electron-withdrawing (-OCH3) | Enhanced activity | Carbonic Anhydrases | rsc.orgresearchgate.net |

| Pyrazole-based benzenesulfonamides | Phenyl ring at C5 | Halogen (-Br, -Cl) | Reduced activity | Carbonic Anhydrases | rsc.org |

| Pyrazole carboxamides | C5 | para-substituted phenyl | Essential for high potency | Cannabinoid Receptor 1 (CB1) | acs.org |

Modulation of Biological Activity through Sulfonamide Group Modifications and Linker Chemistry

The sulfonamide group is a critical component of many biologically active molecules, often serving as a zinc-binding group in metalloenzyme inhibitors. nih.gov Modifications to this moiety or the linker connecting it to the pyrazole core can profoundly affect potency and selectivity.

In a study on sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of the sulfonamide group on an attached benzene (B151609) ring was shown to be a key determinant of selectivity for cholinesterases and carbonic anhydrases. nih.gov

Compounds with a meta-sulfonamide group generally exhibited higher inhibitory activity against the acetylcholinesterase (AChE) enzyme compared to their para-substituted counterparts. nih.gov

Conversely, for butyrylcholinesterase (BChE) inhibition, derivatives with a para-sulfonamide moiety were more active. nih.gov

This demonstrates that subtle changes in the spatial arrangement of the sulfonamide group can lead to significant differences in biological activity, likely by altering the molecule's fit and interactions within the active site of different enzymes. Furthermore, the development of potent antiproliferative pyrazole-4-sulfonamides highlighted that bulky, hydrophobic groups attached to the sulfonamide nitrogen were necessary for good anticancer activity, pointing to the importance of the "linker" and terminal substituent chemistry. nih.govacs.org

Rational Design Principles for Pyrazole Sulfonamide Hybrids and Bioactive Analogues

The insights gained from SAR studies have led to the formulation of rational design principles for creating novel pyrazole sulfonamide derivatives with desired biological activities. A prominent strategy is molecular hybridization. acs.orgnih.gov

This approach involves combining the pyrazole-sulfonamide scaffold with other known pharmacophores into a single molecule. The goal is to create hybrid compounds with potentially improved efficacy, novel mechanisms of action, or the ability to hit multiple biological targets. nih.gov For example, novel antitubercular agents have been developed by creating hybrids of pyrazole, pyrazoline, quinoline, and a sulfonamide side chain in a single molecular entity. acs.orgnih.gov This strategy aims to enhance the primary activity while also improving properties like lipophilicity. nih.gov

Another key principle is the target-specific design of inhibitors. By understanding the structure of a target enzyme's active site, pyrazole sulfonamide derivatives can be rationally designed for optimal binding. This was demonstrated in the development of novel acetohydroxyacid synthase (AHAS) inhibitors, where a pyrazole sulfonamide scaffold was designed to fit within the enzyme's active site, forming specific hydrogen bonds and cation-π interactions with key amino acid residues. nih.gov This structure-based design approach is a powerful tool for creating potent and selective inhibitors. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling in Pyrazole Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor or enzyme. This method is crucial for understanding the structural basis of a ligand's activity and for predicting its binding affinity. In the research of pyrazole (B372694) sulfonamides, docking simulations have been extensively used to elucidate how these compounds interact with various biological targets.

For instance, numerous studies have employed molecular docking to investigate the interactions of pyrazole-sulfonamide derivatives with enzymes such as carbonic anhydrases (CAs), which are implicated in diseases like glaucoma and cancer. nih.govnih.gov These simulations have revealed that the sulfonamide group often forms key interactions with the zinc ion present in the active site of CA enzymes, a finding that is consistent with the known mechanism of sulfonamide-based inhibitors. nih.govnih.gov

Similarly, in the development of anti-inflammatory agents, docking studies have been used to model the binding of pyrazole sulfonamides to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov These simulations help in designing compounds with improved selectivity and potency. For example, a study on novel pyrazole sulfonamide derivatives confirmed through docking that the designed compounds possessed the necessary structural features to bind effectively within the active sites of both COX-2 and 5-LOX. nih.gov

In the context of infectious diseases, molecular docking has been applied to study the interaction of sulfonamide-based pyrazole derivatives with mycobacterial targets like enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. acs.orgnih.gov The results from these docking studies, including binding energies and interaction patterns, provide a rationale for the observed antitubercular activity and guide the synthesis of more potent inhibitors. acs.orgresearchgate.net

Below is a data table summarizing the findings from various molecular docking studies on pyrazole sulfonamide derivatives with different biological targets.

| Target Enzyme | Pyrazole Sulfonamide Derivative Class | Key Findings from Docking | Reference(s) |

| Carbonic Anhydrase I & II (hCA I & II) | Pyrazole-carboxamides with sulfonamide moiety | Sulfonamide group interacts with the active site Zn2+ ion, showing better interactions than the reference drug Acetazolamide. | nih.govnih.gov |

| Carbonic Anhydrase IX & XII (CA IX & XII) | 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides | Derivatives showed preferential inhibition of tumor-associated CAs, with some reaching subnanomolar inhibitory constants against CA XII. | uni.lu |

| COX-2 / 5-LOX | Benzothiophen-2-yl pyrazole carboxylic acid derivatives | Compounds possess structural features required for dual binding to both COX-2 and 5-LOX active sites. | nih.gov |

| Mycobacterial Enoyl Reductase (InhA) | Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | The most active compound exhibited a strong binding affinity with a Glide score of -9.714 kcal/mol, indicating effective binding. | acs.orgnih.gov |

| Dihydrofolate Reductase (DHFR) | Dihydropyrano[2,3-c]pyrazole derivatives | In silico experiments identified DHFR as a potential target, with derivatives showing good binding at the active site. | acs.org |

Quantum Chemical Calculations: Density Functional Theory (DFT) and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. eurasianjournals.com These methods are used to calculate various molecular properties such as orbital energies (HOMO-LUMO), electrostatic potential, and dipole moments, which are critical for understanding chemical reactivity and intermolecular interactions. researchgate.netresearchgate.net

In the study of pyrazole derivatives, DFT calculations have been employed to optimize molecular geometries and to analyze the electronic properties that govern their biological activity. researchgate.net For sulfonamides, conformational analysis using DFT is particularly important. The three-dimensional shape of a sulfonamide is a key determinant of its ability to bind to a biological target. kcl.ac.uk Theoretical studies have shown that for many sulfonamides, there are multiple stable conformations, and the energy required to adopt the specific conformation needed for receptor binding can be calculated. kcl.ac.uk

For example, DFT studies on benzenesulfonamides have revealed the existence of different stable conformers based on the orientation of the S-N bond relative to the phenyl ring and the arrangement of the amino group hydrogens with respect to the sulfonyl oxygens. kcl.ac.uk This type of detailed conformational information is invaluable for designing pyrazole sulfonamide derivatives that are pre-organized for optimal binding to their target, potentially increasing their potency and selectivity. While specific DFT studies on "1-methyl-1H-pyrazole-5-sulfonamide" are not widely published, the principles derived from studies on analogous structures are directly applicable.

The table below outlines the application of quantum chemical calculations in the study of pyrazole and sulfonamide-containing compounds.

| Computational Method | Compound Class | Properties Investigated | Key Insights | Reference(s) |

| DFT/B3LYP | Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives | HOMO, LUMO, HOMO-LUMO energy gap, chemical hardness, electronegativity, dipole moment. | Calculation of quantum chemical features to understand molecular properties and reactivity. | researchgate.net |

| DFT | Pyrazol-2, 3-dihydrothiazole sugar derivatives | Molecular geometry, electronic structure, HOMO-LUMO energy gap. | A larger HOMO-LUMO energy gap indicates higher kinetic stability and lower chemical reactivity. | researchgate.net |

| DFT | Benzenesulfonamides (e.g., PTS, OTS, SUA) | Conformational analysis, stable conformers. | Identified multiple stable conformations differing in the orientation of the sulfonamide and amino groups. | kcl.ac.uk |

Prediction of Molecular Properties for Biological Relevance (e.g., ADME parameters)

For a compound to be a successful drug, it must not only interact strongly with its target but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials.

Numerous studies on pyrazole sulfonamides incorporate the prediction of ADME properties. nih.gov Online tools like SwissADME are frequently used to calculate physicochemical descriptors and to assess drug-likeness based on established rules such as Lipinski's Rule of Five. nih.govresearchgate.net These rules relate molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability.

For various series of newly synthesized pyrazole sulfonamide derivatives, researchers have computationally evaluated parameters such as human oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govdergipark.org.tr For instance, in a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, in silico ADME/T profiling was conducted to predict properties like human serum albumin binding and oral absorption. nih.gov Similarly, ADMET prediction for novel pyrazole-carboxamides bearing a sulfonamide moiety indicated that the designed compounds were non-toxic (AMES test) and possessed drug-like characteristics. nih.gov

The PubChem database entry for "this compound" includes a predicted XlogP value of -0.9, suggesting it is a relatively polar molecule. uni.lu This type of information is a starting point for more detailed in silico ADME profiling.

The following table presents examples of ADME parameters predicted for different classes of pyrazole sulfonamides.

| Compound Class | In Silico Tool/Method | Predicted Properties | Findings | Reference(s) |

| Sulfonamide-bearing pyrazolone derivatives | QikProp, SwissADME | Lipinski's Rule of Five, human oral absorption, blood-brain barrier penetration. | Most synthesized compounds showed good drug-like properties and predicted oral bioavailability. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | SwissADME, pkCSM | ADMET analysis, Lipinski's five criteria. | Compounds were predicted to be non-toxic and adhered to Lipinski's rules. | nih.govnih.gov |

| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | In silico ADMET prediction | Drug-likeness. | The synthesized novel molecules showed good drug-likeness properties. | researchgate.net |

| 2-Pyrazolines | SwissADME, ProTox | Drug-likeness, toxicity. | The majority of ligands exhibited advantageous ADME characteristics and moderate toxicity profiles. | mdpi.com |

In Silico Screening and Virtual Ligand Design for Novel Pyrazole Sulfonamide Scaffolds

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ijnrd.org This approach, combined with rational ligand design, accelerates the discovery of novel chemical scaffolds with desired biological activity.

The design of novel pyrazole sulfonamide derivatives often begins with a hybridization strategy. nih.gov This involves combining the structural features of known active compounds to create a new molecule with potentially enhanced or dual activity. For example, researchers have designed new pyrazole sulfonamides as dual COX-2/5-LOX inhibitors by hybridizing the pharmacophores of existing selective and non-selective inhibitors. nih.gov

Virtual screening has been successfully applied to identify promising pyrazole derivatives for various therapeutic targets. In one study, a library of 63 pyrazole derivatives was computationally screened against six different cancer-related protein targets, leading to the identification of potential inhibitors for HDAC, C-RAF, and VEGFR, among others. nih.gov Another study employed a structure-based virtual screening approach to discover potent and selective inhibitors of Janus kinase 3 (JAK3) from a library of designed pyrazolopyrimidine derivatives. nih.gov

These computational design and screening efforts are not limited to cancer and inflammation. In silico screening of pyrazole derivatives has also been used to find potential new antifungal agents by targeting enzymes like 14-alpha demethylase. ijnrd.org These studies demonstrate the power of computational methods to explore vast chemical spaces and to design novel pyrazole sulfonamide scaffolds tailored for specific biological targets.

The table below summarizes various in silico design and screening strategies applied to pyrazole-based compounds.

| Strategy | Target(s) | Compound Library/Class | Outcome | Reference(s) |

| Hybridization Strategy | COX-2 / 5-LOX | Pyrazole sulfonamide derivatives | Design of new compounds with potential dual inhibitory activity. | nih.gov |

| Virtual Screening | CRMP2, C-RAF, CYP17, VEGFR, C-KIT, HDAC | 63 pyrazole derivatives | Identification of potential inhibitors for several cancer-related protein targets. | nih.gov |

| Structure-Based Virtual Screening (SBVS) | Janus kinase 3 (JAK3) | 41 in silico-designed pyrazolopyrimidine derivatives | Discovery of potent and selective JAK3 inhibitors with favorable ADMET profiles. | nih.gov |

| Multi-enzyme in silico approach | Bacterial enzymes (e.g., for cell wall and folic acid synthesis) | Library of 2-pyrazolines | Identification of ligands with stronger binding affinities than the standard drug amoxicillin. | mdpi.com |

| Ligand-based drug-screening | Dihydrofolate reductase (DHFR) from S. aureus | Dihydropyrano[2,3-c]pyrazole derivatives | Identification of potential inhibitors for wild-type and antibiotic-resistant DHFR variants. | acs.org |

Mechanistic Characterization of Molecular Target Interactions of Pyrazole Sulfonamides

Enzyme Inhibition Profiles and Binding Mechanisms

Acetolactate Synthase (ALS) Inhibition

While specific studies on the direct inhibition of Acetolactate Synthase (ALS) by 1-methyl-1H-pyrazole-5-sulfonamide were not prominently found in the searched literature, the broader class of sulfonylurea herbicides, which share a sulfonamide-like linkage, are well-known ALS inhibitors. These herbicides function by binding to a conserved site on the ALS enzyme, preventing the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. The pyrazole (B372694) moiety, in combination with the sulfonamide group, could potentially mimic the binding mode of these established inhibitors. Further research is required to specifically elucidate the interaction of this compound with ALS.

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Pyrazole sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes. nih.govnih.govrsc.orgresearchgate.netnih.gov These zinc metalloenzymes are crucial for various physiological processes, and their inhibition has therapeutic potential. nih.govgriffith.edu.au

The primary mechanism of inhibition involves the sulfonamide group (SO2NH2) coordinating to the catalytic zinc ion (Zn2+) within the enzyme's active site in its deprotonated, anionic form. nih.govgriffith.edu.au This binding event blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov

Different pyrazole sulfonamide derivatives exhibit varying inhibitory potencies and selectivities against different hCA isoforms (e.g., hCA I, II, IX, and XII). nih.govnih.govrsc.org For instance, a series of benzenesulfonamides incorporating pyrazole-carboxamides showed isoform-selective inhibition, with some compounds displaying Ki values in the nanomolar range. nih.gov The substitution pattern on the pyrazole ring and the nature of the substituents significantly influence the binding affinity and selectivity. For example, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was found to be beneficial for hCA II and hCA IX inhibitory activity. nih.govmdpi.com In contrast, other substitutions can lead to decreased activity against specific isoforms. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Pyrazole Sulfonamide Derivatives

Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole scaffold is a core component of celecoxib, a well-known selective COX-2 inhibitor. nih.govwikipedia.org Pyrazole sulfonamide derivatives have been designed and synthesized as potent and selective COX-2 inhibitors, aiming for anti-inflammatory and analgesic effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.govnih.govresearchgate.net

The mechanism of COX-2 inhibition by these compounds involves the sulfonamide or a similar functional group binding to a secondary pocket present in the COX-2 active site but not in COX-1. This differential binding is a key determinant of COX-2 selectivity. The pyrazole ring and its substituents occupy the main channel of the enzyme's active site. For celecoxib, the trifluoromethyl group at the 3-position of the pyrazole ring is crucial for its selectivity and potency. wikipedia.org Structure-activity relationship studies have shown that a para-sulfamoylphenyl group at the 1-position of the pyrazole is essential for potent COX-2 inhibition. wikipedia.org

Table 2: COX-2 Inhibitory Activity of a Benzothiophen-2-yl Pyrazole Carboxylic Acid Derivative

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Some 1-methyl-1H-pyrazole-5-carboxamides, a class of compounds structurally related to this compound, have been shown to inhibit mitochondrial respiration. nih.gov This inhibition is likely linked to the activity of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov

While the precise binding mode of pyrazole sulfonamides to SDH is not detailed in the provided search results, inhibitors of SDH typically act by competing with the natural substrate, succinate, at the enzyme's active site. nih.gov The observation that certain pyrazole carboxamides induce dose-dependent inhibition of mitochondrial respiration suggests a direct or indirect interaction with one of the complexes of the electron transport chain, with SDH being a plausible target. nih.gov

BRAF Kinase Inhibition in Cellular Contexts

The BRAF kinase is a serine/threonine-specific protein kinase that is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. nih.govresearchgate.netmdpi.commdpi.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of human cancers. nih.govmdpi.com

Pyrazole-containing compounds have been developed as inhibitors of BRAF, particularly the mutated form, BRAFV600E. nih.govnih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream targets. mdpi.comf1000research.com The pyrazole ring often serves as a key hinge-binding element. Structure-based design has led to the development of potent and selective pyrazolopyridine inhibitors of BRAFV600E. nih.gov For instance, the introduction of a methoxy (B1213986) group on the pyrazolopyridine template can enhance inhibitory activity. nih.gov The cellular context is crucial for the efficacy of BRAF inhibitors, as resistance mechanisms can arise from the activation of alternative signaling pathways. escholarship.org

Table 3: Inhibitory Activity of a Pyrazolopyridine BRAF Inhibitor

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. nih.govddg-pharmfac.netresearchgate.net This modification is crucial for various cellular processes, including signal transduction and protein-membrane interactions. nih.gov

Pyrazole sulfonamides have emerged as a promising class of NMT inhibitors, particularly in the context of parasitic diseases like Human African Trypanosomiasis. nih.govacs.orgresearchgate.netacs.orgnih.gov A lead compound, DDD85646, demonstrated potent inhibition of Trypanosoma brucei NMT (TbNMT). acs.orgresearchgate.netacs.orgnih.gov The pyrazole N-methyl group of these inhibitors fits tightly into a hydrophobic pocket of the enzyme. acs.org The sulfonamide group is solvent-exposed, and modifications at this position, such as capping the sulfonamide, have been shown to improve properties like blood-brain barrier permeability. acs.orgresearchgate.netacs.org The pyrazole ring itself participates in important interactions, including π-π stacking with a phenylalanine residue in the hinge region of the enzyme. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetazolamide |

| Celecoxib |

| DDD85646 |

| Indomethacin |

| Leucine |

| Malonate |

| Meclofenamic acid |

| Myristate |

| Succinate |

| Valine |

| Isoleucine |

| 5,6-dimethoxy-2,3-dihydro-1H-indene |

| Benzothiophen-2-yl pyrazole carboxylic acid |

| Pyrazolopyridine |

| 1,5-diarylpyrazole |

| Sulfonylurea |

| Benzenesulfonamide |

| Pyrazole-carboxamide |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nbuv.gov.uanih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nbuv.gov.uanih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition. While specific inhibitory data for this compound against xanthine oxidase is not prominently available in the reviewed literature, the broader class of pyrazole derivatives has been extensively studied, revealing potent inhibitory activities.

Research into pyrazole-based compounds has identified several potent inhibitors of xanthine oxidase. For instance, N-aryl-5-amino-4-cyanopyrazole analogues have demonstrated significant inhibitory potential, with one candidate showing an IC50 value of 0.08 μM. nih.gov Similarly, pyrazolopyrimidine-based compounds, which are structurally related to the XO inhibitor allopurinol, have been identified as potent, competitive inhibitors of the enzyme. nih.gov One such derivative, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine, exhibited an IC50 of 0.600 µM, comparable to allopurinol. nih.gov

The mechanism of inhibition by these pyrazole derivatives can vary. Kinetic studies have revealed that inhibition can be competitive, noncompetitive, or mixed-type. nih.govnbuv.gov.uaresearchgate.net For example, certain pyrazolone (B3327878) derivatives act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nbuv.gov.uasemanticscholar.org Molecular docking studies suggest that these interactions are stabilized by specific molecular bonds; the carboxylic group of one inhibitor, for instance, was found to form a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) within the enzyme's active site. semanticscholar.org

Inhibitory Activity of Representative Pyrazole Derivatives against Xanthine Oxidase

| Compound | Inhibitory Concentration (IC50) [µM] | Inhibition Type | Reference |

|---|---|---|---|

| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive | nih.gov |

| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | Competitive | nih.gov |

| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | Competitive | nih.gov |

| N-aryl-5-amino-4-cyanopyrazole derivative (Compound 2) | 0.08 | Not Specified | nih.gov |

| Pyrazolone derivative (Compound 3a) | Ki = 7.11 nM; Ki' = 66.5 nM | Mixed-type | nbuv.gov.ua |

| 1-phenyl-pyrazole-4-carboxylic acid derivative (Compound 16f) | 0.0042 | Not Specified | researchgate.net |

Receptor Interaction Studies (e.g., CB1 receptor antagonism)

The pyrazole scaffold is a cornerstone in the development of cannabinoid receptor 1 (CB1) antagonists. mdpi.com The CB1 receptor, a G protein-coupled receptor, is implicated in appetite, pain, and other physiological processes. nih.gov The first-in-class CB1 antagonist, Rimonabant, is a 1,5-diarylpyrazole that was developed for the treatment of obesity but was later withdrawn due to psychiatric side effects. mdpi.comnih.govnih.gov The extensive research on Rimonabant and its analogs has provided a clear understanding of the structure-activity relationships (SAR) for CB1 antagonism by pyrazole derivatives. nih.gov

Key structural features for potent and selective CB1 receptor antagonism include:

A para-substituted phenyl ring at the 5-position of the pyrazole. nih.gov

A carboxamide group at the 3-position. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

Researchers have modified the pyrazole scaffold of Rimonabant to develop new generations of CB1 antagonists, including those with restricted access to the central nervous system to avoid adverse effects. nih.govnih.gov In this context, the incorporation of sulfonamide groups has been explored. nih.govnih.gov For example, modifying the C3-carboxamide function of the pyrazole by incorporating sulfonamides was a strategy to increase the total polar surface area, thereby limiting brain penetration. nih.gov These efforts have led to the identification of peripherally restricted pyrazole-based CB1 antagonists. nih.govnih.gov

Binding Affinity and Potency of Representative Pyrazole-Based CB1 Receptor Antagonists

| Compound | Description | Potency (IC50 or Ki) | Reference |

|---|---|---|---|

| Rimonabant (SR141716A) | Prototypic 1,5-diarylpyrazole CB1 antagonist/inverse agonist. | Potent antagonist | mdpi.comnih.gov |

| JD5037 | Peripherally restricted CB1 antagonist with a pyrazoline core. | IC50 = 2 nM | nih.gov |

| JD5006 | Analog of JD5037. | IC50 = 18 nM | nih.gov |

| AM6527 | Orally active CB1 neutral antagonist with a 4-iodophenyl group at C5. | Orally effective (ED50 = 1.49 mg/kg in rats) | nih.gov |

| Compound 8c | Pyrazole antagonist with a 4-aminopiperidine (B84694) linker and sulfonamide functionalization, showing reduced brain penetration. | Potent inverse agonist | nih.gov |

General Principles of Molecular Target Activation/Inhibition by Pyrazole Sulfonamides

The interaction of pyrazole sulfonamides with their molecular targets is governed by a combination of factors stemming from the pyrazole core and the sulfonamide functional group. The pyrazole ring serves as a versatile and rigid scaffold, allowing for the precise spatial orientation of various substituents that engage with the target protein. acs.org The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, a common and crucial interaction in protein-ligand binding. researchgate.netnih.gov Furthermore, the aromatic nature of the pyrazole ring allows it to participate in non-polar interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine or histidine in the binding pocket. researchgate.net

The sulfonamide moiety (-SO2NH2) is a key functional group that dictates many of the molecular interactions of these compounds. It is a well-established zinc-binding group (ZBG), which explains the high affinity of many sulfonamide-bearing compounds for metalloenzymes, most notably carbonic anhydrases. nih.gov The sulfonamide group coordinates with the zinc ion in the active site of these enzymes, leading to potent inhibition. nih.gov Beyond metalloenzymes, the polar sulfonamide group plays a critical role in the interaction with other targets. In the case of the COX-2 inhibitor Celecoxib, the sulfonamide side chain binds to a hydrophilic side pocket adjacent to the main active site, a feature that contributes to its selectivity for COX-2 over COX-1. wikipedia.org This ability to form strong directional hydrogen bonds and fit into polar pockets makes the sulfonamide group a critical determinant of binding affinity and, in some cases, target selectivity. The combination of the rigid pyrazole scaffold and the versatile binding properties of the sulfonamide group creates a powerful pharmacophore for designing targeted inhibitors.

Diverse Research Applications of 1 Methyl 1h Pyrazole 5 Sulfonamide and Its Analogues

Role as Synthetic Intermediates and Precursors for Advanced Organic Molecules

The 1-methyl-1H-pyrazole-5-sulfonamide scaffold is a valuable building block in organic synthesis, enabling the creation of more complex and functionally diverse molecules. nih.govfrontierspecialtychemicals.comacs.org Its structural versatility allows it to serve as a precursor for a variety of advanced organic compounds, particularly in the development of new therapeutic and agrochemical agents. nih.govclockss.org

A common synthetic strategy involves the initial preparation of a pyrazole (B372694) core, which is then elaborated. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized by coupling pentane-2,4-dione with hydrazine (B178648) hydrate (B1144303). acs.org This basic pyrazole structure can then undergo sulfonylation with reagents like chlorosulfonic acid to produce an intermediate such as pyrazole-4-sulfonyl chloride. nih.govacs.org This sulfonyl chloride is a key reactive intermediate that can be readily reacted with a wide array of amines to generate a large library of pyrazole-4-sulfonamide derivatives. nih.govacs.org

Furthermore, pyrazole sulfonamides themselves act as crucial intermediates in multi-step syntheses. A notable example is found in the creation of pyrazole sulfonylurea herbicides. In one pathway, a pyrazole carboxylate is transformed into a trifluoromethyl-substituted pyrazole. This derivative is then selectively lithiated at position 5, allowing for the introduction of a sulfonyl group to form a sulfonamide (41). This pyrazole sulfonamide is not the final product but a critical intermediate that is subsequently converted into the complex sulfonylurea herbicide. clockss.org Similarly, other research demonstrates the use of pyrazole-4-carbaldehyde derivatives as intermediates for synthesizing novel pyrazole-clubbed pyrazoline compounds through reactions with various acetophenones and subsequent cyclization. acs.org This molecular hybridization approach, which combines active pharmacophores into a single molecule, relies on the pyrazole structure as the foundational scaffold. acs.org

Applications in Agrochemical Research (Herbicidal Activity)

Pyrazole derivatives are a cornerstone of modern agrochemical research, with many commercial herbicides based on this heterocyclic core. clockss.orgagropages.com A significant area of investigation for pyrazole sulfonamides and related analogues is their activity as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgacs.org HPPD is a vital enzyme in the plant's tyrosine catabolic pathway, and its inhibition leads to a depletion of plastoquinone (B1678516) and tocopherols, causing bleaching of new growth and eventual plant death. clockss.org

Several commercial herbicides, including pyrasulfotole, pyrazolynate (B1679932), and pyrazoxyfen, are based on the pyrazole structure. clockss.orgagropages.com Some of these, like pyrazolynate and pyrazoxyfen, are considered pro-herbicides, which are metabolically converted in the plant to the active herbicidal compound. clockss.org

Research has focused on designing and synthesizing novel pyrazole analogues to discover compounds with high efficacy and crop selectivity. acs.org Studies have shown that pyrazole derivatives containing a benzoyl scaffold can be potent HPPD inhibitors, with some exhibiting superior pre- and post-emergence herbicidal activity compared to commercial standards like topramezone (B166797) and mesotrione. acs.org For example, specific derivatives have demonstrated excellent post-emergence control of weeds like Digitaria sanguinalis (crabgrass) and have shown high safety margins for important crops such as maize, cotton, and wheat. acs.orgmdpi.com The structural modifications on the pyrazole ring and its substituents are crucial for modulating both the herbicidal potency and the spectrum of weeds controlled.

| Compound | Target Weed | Activity/Observation | Reference |

|---|---|---|---|

| Compound Z21 (a pyrazole derivative) | Echinochloa crusgalli (Barnyard grass) | 44.3% stem and 69.6% root inhibition (pre-emergence) | acs.org |

| Compound 5e (a pyrazole amide derivative) | Brassica campestris (Field mustard) | 82% root and 57% stem growth inhibition at 200 mg/L | cabidigitallibrary.org |

| Compound 5g (a pyrazole amide derivative) | Amaranthus retroflexus (Redroot pigweed) | 56% root growth inhibition at 200 mg/L | cabidigitallibrary.org |

| Compound 3-1 (a pyrazole isothiocyanate) | Cyperus iria (Rice flatsedge) | EC50 = 65.83 µg/mL | mdpi.com |

| Compound 3-7 (a pyrazole isothiocyanate) | Dactylis glomerata (Orchardgrass) | EC50 = 59.41 µg/mL | mdpi.com |

| Compound 6d (a 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole) | Digitaria sanguinalis (Crabgrass) | 82% inhibition of fresh weight at 750 g a.i./ha (post-emergence) | mdpi.com |

Investigation as Antimicrobial Agents

The pyrazole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including potent antimicrobial effects. nih.gov

Numerous studies have explored the antibacterial potential of this compound analogues against a spectrum of both Gram-positive and Gram-negative bacteria. The mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth and replication.

Research has demonstrated that certain pyrazole-based sulfonamide derivatives exhibit significant antibacterial efficacy. For instance, a series of 14 pyrazole-based sulfonamides showed selective activity against the Gram-positive bacterium Bacillus subtilis, with some compounds displaying a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL, which was more potent than the reference drug chloramphenicol. Another study synthesized hispolonpyrazole sulfonamides and found that one derivative showed good inhibition against Staphylococcus aureus. The broad antibacterial potential of this class of compounds makes them a promising area for the development of new antibiotics to combat bacterial infections.

| Compound Series/Name | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Compounds 9, 10, 11, 17 (Pyrazole-based sulfonamides) | Bacillus subtilis | 1 µg/mL | scielo.org.mx |

| Compound 3b (Hispolonpyrazole sulfonamide) | Staphylococcus aureus | Good inhibition zone | scielo.org.mx |

In addition to their use as herbicides, pyrazole derivatives are extensively researched for their antifungal properties, particularly against plant pathogenic fungi that threaten agricultural productivity. A significant body of research has been dedicated to synthesizing and evaluating pyrazole-5-sulfonamide derivatives as potential fungicides.

| Compound | Fungal Pathogen | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Compound C22 | Valsa mali | 0.45 mg/L | clockss.orgresearchgate.net |

| Sclerotinia sclerotiorum | 0.49 mg/L | clockss.org | |

| Botrytis cinerea | 0.57 mg/L | clockss.org | |

| Rhizoctonia solani | 3.06 mg/L | clockss.org | |

| Compound T24 | Rhizoctonia solani | 0.45 mg/L | tcgls.com |

The global health challenge posed by tuberculosis, caused by Mycobacterium tuberculosis, has spurred research into novel chemical scaffolds for new treatments. Pyrazole sulfonamides have emerged as a promising class of compounds in this area.